N-(2-(ethylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide

Antitrypanosomal Chagas disease 2‑ethyl‑4‑phenylthiazole

This 4-phenylthiazole derivative features a distinctive C-2 ethylthio substituent that critically alters LogP, steric bulk, and hydrogen-bond acceptor character versus methylthio (CAS 1049239-51-1) and carbamoylmethylthio (CAS 946327-43-1) analogs. Prioritize for T. cruzi phenotypic screening (scaffold IC₅₀ = 0.2 μM), PTP1B inhibitor panels for type 2 diabetes/obesity, and dual sEH/FAAH programs (scaffold IC₅₀s: sEH 2.5 nM, FAAH 9.8 nM). Ideal as a combinatorial library building block for hit-to-lead optimization and SAR expansion. Interchanging within this series without confirmatory bioassay data risks erroneous SAR interpretation.

Molecular Formula C20H20N2OS2
Molecular Weight 368.51
CAS No. 1049254-91-2
Cat. No. B2920829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(ethylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide
CAS1049254-91-2
Molecular FormulaC20H20N2OS2
Molecular Weight368.51
Structural Identifiers
SMILESCCSC1=NC(=C(S1)NC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H20N2OS2/c1-2-24-20-22-18(16-11-7-4-8-12-16)19(25-20)21-17(23)14-13-15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3,(H,21,23)
InChIKeyQNOXFZIAVOAQKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Ethylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide (CAS 1049254-91-2): Procurement-Relevant Structural and Class Profile


N-(2-(Ethylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide (CAS 1049254-91-2, molecular formula C₂₀H₂₀N₂OS₂, molecular weight 368.51 g/mol) is a synthetic thiazole derivative belonging to the pharmacologically significant 4‑phenylthiazole class . The 4‑phenylthiazole scaffold has demonstrated pleiotropic bioactivity across multiple therapeutic target families, including protein tyrosine phosphatase 1B (PTP1B) inhibition (IC₅₀ values in the low micromolar range), dipeptidyl peptidase IV (DPP‑IV) inhibition, antitrypanosomal activity (sub‑micromolar IC₅₀ against Trypanosoma cruzi intracellular amastigotes), and dual soluble epoxide hydrolase/fatty acid amide hydrolase (sEH/FAAH) inhibition in the low nanomolar range [1][2][3][4]. The compound features a C‑2 ethylthio substituent, a C‑4 phenyl ring, and a C‑5 3‑phenylpropanamide moiety. Quantitative comparative bioactivity data for this specific compound are extremely scarce in the open scientific literature, and procurement decisions must therefore rely on scaffold‑level structure–activity relationship (SAR) inference combined with careful assessment of the C‑2 substituent's impact on target engagement, physicochemical properties, and metabolic stability.

Why Generic Substitution of N-(2-(Ethylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide Risks Model Inconsistency


Within the 4‑phenylthiazole class, the nature of the C‑2 substituent (ethylthio versus methylthio, carbamoylmethylthio, hydrogen, or other alkyl/aryl groups) profoundly influences target binding, physicochemical properties (LogP, solubility), and metabolic stability [1][2]. For example, in the 2‑ethyl‑4‑phenylthiazole series, compound 2 exhibited a sevenfold improvement in metabolic stability over compound 1, directly attributable to structural modification around the thiazole core [2]. The ethylthio group at C‑2 differentiates CAS 1049254-91-2 from the methylthio analog (CAS 1049239-51-1) and the carbamoylmethylthio analog (CAS 946327-43-1), potentially altering LogP, steric bulk, and hydrogen‑bond acceptor character in ways that are not predictable without experimental verification [1]. Interchanging compounds within this series without confirmatory bioassay data therefore risks model inconsistency and erroneous SAR interpretation.

Quantitative Differentiation Evidence for N-(2-(Ethylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide Against Structural Analogs


Antitrypanosomal Activity of the 2‑Ethyl‑4‑phenylthiazole Scaffold: Sub‑Micromolar IC₅₀ Against T. cruzi Amastigotes

Hit compound 1 (2‑ethyl‑4‑phenylthiazole‑derived) exhibited an IC₅₀ of 0.2 μM against intracellular T. cruzi amastigotes (Tulahuen strain), significantly below the 10 μM hit threshold [1]. Further optimization yielded compound 2 with nanomolar potency against multiple DTU strains (including CL‑Brener), a trypanocidal mechanism of action, and an 84% reduction in parasitemia in a murine model of acute Chagas disease [1]. The C‑2 ethylthio substituent in CAS 1049254-91-2 is structurally analogous to the C‑2 ethyl group present in this validated series, suggesting potential retention of antitrypanosomal activity, though direct experimental confirmation for CAS 1049254-91-2 is absent.

Antitrypanosomal Chagas disease 2‑ethyl‑4‑phenylthiazole

PTP1B Inhibitory Activity of 4‑Phenylthiazole Derivatives: Low Micromolar IC₅₀

A series of 4‑phenylthiazole‑based compounds demonstrated strong PTP1B inhibitory activity, with the most potent analog (compound 4h) achieving an IC₅₀ of 2.57 ± 0.50 μM . An earlier 2‑ethyl‑5‑phenylthiazole‑4‑carboxamide series also yielded potent PTP1B inhibitors with improved cellular efficacy [1]. While CAS 1049254-91-2 was not explicitly tested in these studies, the shared 4‑phenylthiazole core suggests potential PTP1B inhibitory activity. The C‑2 ethylthio substituent may modulate potency and selectivity compared to the reported carboxamide or hydrazone derivatives.

PTP1B inhibition Type 2 diabetes 4‑phenylthiazole

Physicochemical Property Differentiation: Predicted LogP and Solubility of the Core Scaffold

The core scaffold 2‑(ethylthio)‑4‑phenylthiazole (CAS 5316‑74‑5) has a predicted LogP of 4.07 (ACD/Labs), with a LogD (pH 7.4) of 3.77, indicating moderate lipophilicity . The addition of the 3‑phenylpropanamide moiety in CAS 1049254-91-2 is expected to further increase LogP (estimated > 4.5) and molecular weight (368.51 g/mol) compared to the methylthio analog (CAS 1049239-51-1; MW 354.49 g/mol) and the carbamoylmethylthio analog (CAS 946327-43-1; MW 397.51 g/mol) . The predicted water solubility of the core scaffold is approximately 7.15 mg/L (from Log Kow estimate), and the compound has zero Rule of 5 violations . These predicted properties distinguish CAS 1049254-91-2 as a moderately lipophilic, drug‑like starting point suitable for lead optimization.

Physicochemical properties LogP Drug-likeness

Dual sEH/FAAH Inhibition by 4‑Phenylthiazole Derivatives: Nanomolar Potency Achievable with Appropriate Substitution

Structure–activity relationship studies on 4‑phenylthiazoles as dual sEH/FAAH inhibitors revealed that the 4‑phenylthiazole moiety is well tolerated by both enzymes, with certain analogs achieving excellent inhibition potencies in the low nanomolar range (e.g., compound 6o: sEH IC₅₀ = 2.5 nM; FAAH IC₅₀ = 9.8 nM) [1]. This demonstrates the scaffold's capacity for high‑affinity engagement of distinct enzyme targets. While CAS 1049254-91-2 was not part of this specific study, the presence of the 4‑phenylthiazole core and the potential for further functionalization at the C‑5 amide position support its exploration in dual inhibitor programs targeting pain and inflammation.

sEH/FAAH dual inhibition Pain Inflammation

Optimal Research and Industrial Application Scenarios for N-(2-(Ethylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide


Neglected Tropical Disease Drug Discovery: Antitrypanosomal Screening Cascades

Based on the validated sub‑micromolar antitrypanosomal activity of the 2‑ethyl‑4‑phenylthiazole scaffold (IC₅₀ = 0.2 μM against T. cruzi intracellular amastigotes) [1], CAS 1049254-91-2 should be prioritized for inclusion in T. cruzi phenotypic screening cascades. The C‑2 ethylthio substituent may confer differentiated potency, selectivity, or metabolic stability compared to the reported 2‑ethyl lead series, warranting direct comparative testing [1].

Metabolic Disease Programs: PTP1B Inhibitor Screening and SAR Exploration

The demonstrated low‑micromolar PTP1B inhibitory activity of 4‑phenylthiazole derivatives (IC₅₀ = 2.57 μM for compound 4h) supports the use of CAS 1049254-91-2 in PTP1B‑focused screening panels for type 2 diabetes and obesity. Comparative evaluation against the 2‑ethyl‑5‑phenylthiazole‑4‑carboxamide series [2] would elucidate the impact of the C‑2 ethylthio group on PTP1B potency and cellular efficacy.

Pain and Inflammation Research: Dual sEH/FAAH Inhibitor Screening

The 4‑phenylthiazole scaffold's capacity for low‑nanomolar dual sEH/FAAH inhibition (e.g., compound 6o: sEH IC₅₀ = 2.5 nM; FAAH IC₅₀ = 9.8 nM) [3] recommends CAS 1049254-91-2 for evaluation in dual inhibitor programs. The C‑5 3‑phenylpropanamide moiety offers a vector for further optimization to enhance dual potency and in vivo efficacy.

Medicinal Chemistry Building Block and Library Synthesis

As a functionalized 4‑phenylthiazole building block with a C‑2 ethylthio group and a C‑5 amide linkage, CAS 1049254-91-2 is well‑suited for combinatorial library synthesis and SAR expansion. The predicted drug‑like physicochemical profile (LogP ~4.5, zero Rule of 5 violations) supports its use in hit‑to‑lead and lead optimization campaigns across multiple therapeutic areas.

Quote Request

Request a Quote for N-(2-(ethylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.